5-amino-1H-pyrazole-4-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1H-pyrazole-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWNWVXHINBCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Pyrazole Core in Heterocyclic Chemistry
The pyrazole (B372694) nucleus is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms. nih.gov This arrangement confers a unique set of chemical properties that make it a privileged scaffold in medicinal chemistry. researchgate.net Pyrazole and its derivatives are recognized for their wide and potent range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties. globalresearchonline.netontosight.ai
The versatility of the pyrazole core stems from several key features:
Aromaticity and Stability: The ring is aromatic, lending it stability, and contains six delocalized π-electrons.
Hydrogen Bonding Capability: The presence of two nitrogen atoms allows for hydrogen bond donor and acceptor capabilities, which are crucial for interacting with biological targets like enzymes and receptors. researchgate.net
Synthetic Accessibility: The amphoteric nature of the pyrazole ring facilitates the introduction of various functional groups, allowing for the synthesis of a diverse library of derivatives. researchgate.net
These characteristics have cemented the pyrazole moiety's role as a crucial pharmacophore in numerous clinically used drugs, highlighting its importance in drug discovery and development. researchgate.netresearchgate.net
Overview of 5 Amino 1h Pyrazole 4 Carbothioamide As a Key Synthetic Scaffold
5-amino-1H-pyrazole-4-carbothioamide belongs to the 5-aminopyrazole class of compounds, which are recognized as important heterocyclic templates for pharmaceutical and agrochemical applications. beilstein-journals.org This specific molecule serves as a valuable building block, or scaffold, for constructing more complex, biologically active compounds. Its utility is derived from the reactive sites on the molecule: the amino group (-NH2) and the carbothioamide (-CSNH2) group, which can be readily modified.
The carbothioamide functional group, in particular, is a key handle for synthetic transformations. It can participate in cyclocondensation reactions to form new heterocyclic rings fused to the pyrazole (B372694) core. Research has demonstrated the synthesis of various pyrazole carbothioamide derivatives through methods like the cyclocondensation of chalcones with hydrazinecarbothioamide (thiosemicarbazide). researchgate.netresearchgate.netnanobioletters.com This highlights the accessibility of the carbothioamide scaffold. Once formed, this scaffold can be further elaborated. For instance, solid-phase synthesis techniques have been developed for creating libraries of 5-amino-1-(substituted thiocarbamoyl)pyrazole derivatives, showcasing the compound's adaptability in combinatorial chemistry for drug discovery. nih.gov
Scope and Objectives of Academic Research on 5 Amino 1h Pyrazole 4 Carbothioamide
Established Synthetic Pathways
Established synthetic routes to this compound derivatives often involve the construction of the pyrazole ring from acyclic precursors or the chemical transformation of pre-existing pyrazole systems.
Classical Cyclocondensation Approaches to this compound Derivatives
Classical syntheses of the 5-aminopyrazole ring system predominantly rely on the cyclocondensation reaction between a hydrazine (B178648) derivative and a suitable three-carbon precursor. A direct and relevant approach involves the reaction of 2-cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides with hydrazine and its derivatives. nih.gov In this reaction, the cyclization proceeds through the cyano and enamine groups, leaving the thiocarbamoyl group at the 4-position intact, which directly yields 5-amino-4-thiocarbamoylpyrazoles. nih.gov For instance, the reaction of 2-cyano-3-(dimethylamino)thioacetamides with arylhydrazines in the presence of hydrochloric acid in ethanol (B145695) at 80°C has been shown to produce 1-aryl-5-amino-4-thiocarbamoylpyrazoles. researchgate.net
Another classical approach involves the reaction of 3-aminothioacrylamide with hydrazine hydrochloride, which has been reported to furnish 5-aminopyrazoles in good yields. beilstein-journals.orgnih.gov
A versatile and common alternative is a two-step synthesis. This involves first preparing the stable intermediate, 5-amino-1H-pyrazole-4-carbonitrile, through well-established cyclocondensation methods. beilstein-journals.org This carbonitrile can then be converted to the target carbothioamide. The thionation of the nitrile group is a standard transformation that can be achieved using various reagents, such as hydrogen sulfide (B99878) in the presence of a base, or thionating agents like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgresearchgate.net The use of Lawesson's reagent, often facilitated by additives like boron trifluoride-diethyl ether complex, provides an efficient route to primary thioamides from aromatic and heterocyclic nitriles. thieme-connect.com
Multicomponent Reaction Strategies for this compound Synthesis
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single step. A notable one-pot, multicomponent catalytic synthesis has been developed for 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This method involves the reaction of hydrazine hydrate (B1144303), an arylidene malononitrile (B47326), and an isothiocyanate. biointerfaceresearch.com
In a typical procedure, these components are reacted in the presence of a HAp/ZnCl2 catalyst under solvent-free conditions at 60-70°C, yielding 5-amino-3-aryl-4-cyano-N-substituted-1H-pyrazole-1-carbothioamides in high yields (80-95%) within short reaction times (30-40 minutes). biointerfaceresearch.com A plausible mechanism involves the initial reaction between hydrazine hydrate and the isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which then participates in the cyclization with the arylidene malononitrile. biointerfaceresearch.com
The following table summarizes the synthesis of various 1H-pyrazole-1-carbothioamide derivatives using this multicomponent approach. biointerfaceresearch.com
| Entry | Arylidene Malononitrile (Ar) | Isothiocyanate (R) | Product | Time (min) | Yield (%) |
| 1 | Phenyl | Cyclohexyl | 5-Amino-4-cyano-N-cyclohexyl-3-phenyl-1H-pyrazole-1-carbothioamide | 30 | 90 |
| 2 | 4-Chlorophenyl | Cyclohexyl | 5-Amino-3-(4-chlorophenyl)-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide | 35 | 88 |
| 3 | 4-Methoxyphenyl | Cyclohexyl | 5-Amino-4-cyano-N-cyclohexyl-3-(4-methoxyphenyl)-1H-pyrazole-1-carbothioamide | 40 | 85 |
| 4 | Phenyl | Ethyl | 5-Amino-4-cyano-N-ethyl-3-phenyl-1H-pyrazole-1-carbothioamide | 30 | 95 |
| 5 | 3-Chlorophenyl | Ethyl | 5-Amino-3-(3-chlorophenyl)-4-cyano-N-ethyl-1H-pyrazole-1-carbothioamide | 35 | 92 |
While this MCR yields N-substituted carbothioamides at the N1 position, it underscores the power of MCRs in rapidly assembling the core structure. Similar MCR strategies are widely used to synthesize the 5-amino-1H-pyrazole-4-carbonitrile precursor, which can be subsequently converted to the target compound. researchgate.netnih.govmdpi.com
Catalyst-Free Synthesis Protocols for Pyrazole Carbothioamides
The development of catalyst-free synthetic methods is a key goal in modern chemistry to reduce costs and environmental impact. Efficient, one-pot, three-component syntheses of the precursor, 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles, have been successfully carried out without a catalyst. This reaction proceeds via a tandem Knoevenagel-cyclocondensation of aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) derivatives in green solvents like water and ethanol at room temperature.
Green Chemistry Principles in this compound Synthesis
Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction activation methods.
Solvent-Free and Aqueous Media Reaction Systems
Significant progress has been made in synthesizing the 5-aminopyrazole core and its carbonitrile precursors under green conditions. Solvent-free (neat) reactions provide numerous benefits, including reduced waste, lower costs, and often shorter reaction times. For example, the multicomponent synthesis of 1H-pyrazole-1-carbothioamide derivatives has been optimized under solvent-free conditions, achieving high yields. biointerfaceresearch.com Similarly, the synthesis of 5-aminopyrazole derivatives has been reported using a V2O5/SiO2 catalyst under solvent-free conditions.
Aqueous media reactions are also highly desirable. DABCO-catalyzed multicomponent synthesis of 5-aminopyrazole-4-carbonitriles has been effectively performed in water, providing an environmentally friendly alternative to volatile organic solvents. researchgate.net
Microwave and Ultrasonication Assisted Synthetic Routes
The use of non-conventional energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, improve yields, and enhance product purity.
Microwave-assisted synthesis has been effectively applied to the preparation of 5-aminopyrazole derivatives. For example, the synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles and hydrazines is significantly expedited by microwave dielectric heating. This rapid and efficient method highlights the potential for microwave assistance in the synthesis of precursors for this compound.
Ultrasonication has also emerged as a powerful tool in pyrazole synthesis. The ultrasound-assisted synthesis of pyrazole derivatives often leads to shorter reaction times and higher yields compared to conventional heating methods. beilstein-journals.org This technique promotes reactions through acoustic cavitation and is particularly effective for multicomponent reactions in green solvents.
Application of Heterogeneous Catalysis for Sustainable Synthesis
The pursuit of environmentally benign chemical processes has spurred research into the use of heterogeneous catalysts for the synthesis of pyrazole derivatives. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions, aligning with the principles of green chemistry.
One notable development is the use of a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, derived from nano copper immobilized on a modified layered double hydroxide (B78521) (LDH). researchgate.net This catalyst has demonstrated high activity and selectivity in the three-component, one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, which are close structural analogs of the target carbothioamide. The reactions, conducted in an eco-friendly water/ethanol solvent system at a mild temperature of 55 °C, proceed rapidly (15–27 minutes) and produce excellent yields (85–93%). researchgate.net A key advantage of this methodology is the catalyst's stability and reusability for at least four consecutive cycles without a significant drop in catalytic performance. researchgate.net
Another innovative approach utilizes natural asphalt (B605645) as a sustainable and renewable carbon substrate to create a heterogeneous Brønsted acid nanocatalyst (Re-NA–CH₂CO₂H). rsc.org This catalyst has been effectively employed in the four-component synthesis of pyrano[2,3-c]pyrazoles in water. rsc.org The high acidity and large surface area of the catalyst facilitate efficient nucleophilic attacks, driving the reaction to high yields (90–97%) in short timeframes (20–50 min). rsc.org The use of water as a solvent further enhances the green credentials of this method, simplifying product separation and catalyst reuse. rsc.org
| Catalyst | Reaction Type | Key Advantages | Yields | Source |
| LDH@PTRMS@DCMBA@CuI | Three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles | Eco-friendly (H₂O/EtOH solvent), mild conditions (55 °C), short reaction times, reusable | 85–93% | researchgate.net |
| Re-NA–CH₂CO₂H | Four-component synthesis of pyrano[2,3-c]pyrazoles | Sustainable (natural asphalt base), green solvent (water), high acidity, easy separation | 90–97% | rsc.org |
Mechanistic Investigations of Synthetic Routes to this compound Derivatives
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The formation of this compound derivatives often proceeds through a sequence of well-established organic reactions.
A plausible mechanism for the one-pot synthesis of 5-amino-N-substituted-1H-pyrazole-1-carbothioamide derivatives involves several sequential steps. biointerfaceresearch.com The process is initiated by a nucleophilic attack of hydrazine hydrate on an isothiocyanate to form a thiosemicarbazide intermediate. biointerfaceresearch.com This is followed by a Michael addition, where the amino group of the thiosemicarbazide adds to the activated double bond of an arylidene malononitrile. biointerfaceresearch.com The resulting acyclic intermediate then undergoes intramolecular cyclization. biointerfaceresearch.com The final steps involve tautomerization and aerial oxidation to yield the stable aromatic pyrazole ring. biointerfaceresearch.com
The initial formation of reaction partners like arylidene malononitrile often occurs via a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound such as malononitrile. researchgate.net In some syntheses, a tandem Knoevenagel-Michael reaction sequence is employed. researchgate.net For instance, the reaction between an aryl aldehyde and a pyrazolin-5-one can proceed through a Knoevenagel condensation to form a benzylidene intermediate, which then undergoes a Michael addition with a second equivalent of the pyrazolin-5-one. researchgate.net
Oxidation is another critical step in certain pyrazole syntheses. Mechanistic studies on the formation of pyrazoles from diazatitanacycles have shown that oxidation is essential for inducing the N-N bond formation required for the pyrazole ring. nih.govrsc.org These studies reveal that the process can occur via an inner-sphere mechanism where the oxidant coordinates to the metal center, facilitating the reductive elimination that forms the heterocyclic ring. nih.govrsc.org
The reaction of unsymmetrical dicarbonyl compounds or their equivalents with substituted hydrazines can potentially lead to the formation of two different regioisomeric pyrazoles. Controlling the regioselectivity of this cyclization is a key challenge in pyrazole synthesis.
The outcome of the reaction is often dictated by the reaction conditions. For example, the cyclization of a hydrazine with an enol intermediate under acidic conditions has been shown to yield the 5-aminopyrazole as the major product. beilstein-journals.orgnih.gov In contrast, when the same reaction is carried out with a methyl ether of the enol under basic conditions, the regioselectivity can be completely reversed, affording the 3-aminopyrazole (B16455) isomer in excellent yield. beilstein-journals.orgnih.gov
This control is crucial for the synthesis of specific, functionally substituted pyrazoles. Baraldi et al. demonstrated a regioselective synthesis of 2-substituted-3-aminothieno[3,4-c]pyrazoles by condensing 4-cyano-3-oxotetrahydrothiophene with various hydrazine hydrochlorides in refluxing ethanol. nih.gov The regioselectivity was confirmed by isolating the intermediate hydrazone, which upon treatment with acid, cyclized to the single, desired product. nih.gov
Chemical Reactivity and Derivatization Strategies of this compound
The functional groups of this compound—the 5-amino group, the 1-NH group, and the 4-carbothioamide moiety—provide multiple sites for further chemical modification, making it a versatile building block for more complex molecules.
The amino and thioamide groups are reactive sites for substitution, allowing for the introduction of diverse functionalities. A general method for the solid-phase synthesis of 5-amino-1-(substituted thiocarbamoyl)pyrazole derivatives highlights this reactivity. nih.gov In this approach, a polymer-bound dithiocarbazate is used as a key intermediate. nih.gov This intermediate is cyclized to form a polymer-bound 5-amino-1-dithiocarboxypyrazole. Subsequent nucleophilic substitution on this activated thio-ester with various amines leads to the desired 5-amino-1-(substituted thiocarbamoyl)pyrazoles upon cleavage from the resin. nih.gov
The 5-amino group can also undergo typical reactions such as acylation. Treatment of 5-aminopyrazoles with reagents like acetic anhydride (B1165640) or benzoyl chloride results in the formation of the corresponding 5-acylamino pyrazoles. scirp.org These amide derivatives can be further modified, for example, by reduction to yield 5-alkylamino pyrazoles. scirp.org
5-Aminopyrazoles are highly valuable precursors for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. The amino group at the C-5 position and the adjacent endocyclic nitrogen atom (N-1) act as nucleophiles that can react with various bielectrophilic reagents to form annulated ring systems. beilstein-journals.orgnih.gov
A common strategy involves the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with 1,3-dicarbonyl compounds. researchgate.net This condensation reaction, often catalyzed by Lewis acids like tin(IV) chloride, leads to the formation of pyrazolo[3,4-b]pyridines. researchgate.net Similarly, reactions with other bielectrophiles can yield a variety of fused pyrazoloazines, including:
Pyrazolo[1,5-a]pyrimidines nih.gov
Pyrazolo[3,4-d]pyrimidines beilstein-journals.org
Pyrazolo[3,4-b]pyrazines beilstein-journals.org
Pyrazolo[5,1-c]-1,2,4-triazines beilstein-journals.org
The specific isomer formed, for example, a pyrazolo[3,4-b]pyridine versus a pyrazolo[1,5-a]pyrimidine (B1248293), can depend on the substitution at the N-1 position of the pyrazole ring and the reaction conditions employed. nih.gov
| Fused Heterocyclic System | Precursors | Reagents/Conditions | Source |
| Pyrazolo[3,4-b]pyridines | 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | 1,3-Dicarbonyl compounds, SnCl₄ | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | 3-Amino-1H-pyrazole-4-carbonitriles | Enaminonitriles, microwave irradiation | mdpi.com |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles | β-Halovinyl aldehydes, Pd(OAc)₂ | beilstein-journals.org |
| Pyrazolo[3,4-d] nih.govbeilstein-journals.orgresearchgate.nettriazin-4-ones | 5-Amino-1H-pyrazole-4-carbonitriles | Diazotization reaction | scirp.org |
Condensation Reactions with Carbonyl Compounds
The 5-aminopyrazole scaffold is a versatile building block for the synthesis of fused heterocyclic compounds through condensation reactions with carbonyl compounds. The exocyclic 5-amino group and the endocyclic nitrogen atom act as nucleophiles, readily reacting with electrophilic carbonyl carbons. This reactivity allows for the construction of various fused ring systems, most notably pyrazolo[3,4-b]pyridines.
One common strategy involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov Depending on the nature of the dicarbonyl compound, this reaction can lead to the formation of different regioisomers. The relative electrophilicity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound dictates the outcome of the reaction. nih.gov For instance, in compounds like 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is more electrophilic and preferentially reacts. nih.gov
Another significant class of condensation reactions involves α,β-unsaturated ketones. The reaction proceeds via a Michael addition of the 5-aminopyrazole to the unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring. mdpi.comnih.gov Zirconium tetrachloride (ZrCl₄) has been employed as an effective Lewis acid catalyst for this transformation, facilitating the reaction between 5-amino-1-phenylpyrazole (B52862) and various α,β-unsaturated ketones. mdpi.com
Furthermore, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and a third component with an active methylene group, such as pyruvic acid, provide a direct route to pyrazolo[3,4-b]pyridine derivatives. researchgate.net The reaction of 5-aminopyrazoles with arylidenepyruvic acids, formed in situ from an aromatic aldehyde and pyruvic acid, leads to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net Condensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile derivatives with aromatic aldehydes has also been reported to yield the corresponding arylidene derivatives. ekb.egekb.eg
Table 1: Examples of Condensation Reactions of 5-Aminopyrazole Derivatives with Carbonyl Compounds This table is interactive and can be sorted by clicking on the column headers.
| 5-Aminopyrazole Derivative | Carbonyl Compound | Product | Reference |
|---|---|---|---|
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Aliphatic and cyclic 1,3-dicarbonyl compounds | Pyrazolo[3,4-b]pyridines and tetrahydropyrazolo[3,4-b]quinolinones | researchgate.net |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated ketones | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | nih.gov |
| 5-Aminopyrazoles | Arylidenepyruvic acids | Pyrazolo[3,4-b]pyridine-6-carboxylic acids | researchgate.net |
| 6-acetyl-2-(cyanomethyl)-7-methylpyrazolo [1,5-a]pyrimidine- 3-carbonitrile | Aromatic aldehydes | Arylidene derivatives | ekb.egekb.eg |
Functionalization for Specific Applications (e.g., Dye Precursors)
The this compound core structure is a valuable precursor for the synthesis of various dyes, particularly azo disperse dyes. The functionalization typically involves the diazotization of the 5-amino group, followed by coupling with a suitable coupling agent to form the characteristic azo (-N=N-) linkage, which acts as a chromophore.
The synthesis of azo disperse dyes from 5-aminopyrazoles is a well-established method. mdpi.comresearchgate.netnih.gov The process begins with the diazotization of the 5-amino group using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then reacted with a coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to yield the final azo dye. frontiersin.org For example, 4-hydroxyphenylazopyrazolo[1,5-a]pyrimidine dyes have been synthesized by coupling p-hydroxybenzenediazonium chloride with a malononitrile derivative to form an arylhydrazone, which is then cyclized to the pyrazole and further to the pyrazolo[1,5-a]pyrimidine system. mdpi.com
These pyrazole-based azo dyes are particularly useful as disperse dyes for coloring synthetic fibers like polyester (B1180765). mdpi.comresearchgate.netnih.gov The specific substituents on both the pyrazole ring and the coupling component can be varied to tune the color of the dye, ranging from yellow to red and blue. nih.govnih.gov The introduction of different functional groups can also improve the dye's fastness properties, such as light, washing, and rubbing fastness. researchgate.net
Table 2: Functionalization of 5-Aminopyrazole Derivatives for Dye Synthesis This table is interactive and can be sorted by clicking on the column headers.
| 5-Aminopyrazole Derivative | Functionalization Reaction | Coupling Component | Application | Reference |
|---|---|---|---|---|
| 4-Arylazo-5-aminopyrazoles | Cyclocondensation | Not Applicable (forms fused pyrimidine) | Disperse dyes for polyester | mdpi.com |
| 5-Amino pyrazole derivatives | Diazotization and Azo Coupling | o-Vanillin | Disperse dyes for polyester | researchgate.net |
| 3-Amino-5-hydroxy-4-arylazo pyrazole derivatives | Azo Coupling | Aryl amines | Disperse dyes for polyester with antibacterial properties | nih.gov |
| 1-Aryl-5-amino-4-cyano-pyrazole | Azo Coupling | Phenol and 1-naphthol | Azo dyes | frontiersin.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the atomic framework.
Proton and carbon NMR spectra provide detailed information about the chemical environment of each nucleus. In this compound and its derivatives, the chemical shifts are influenced by the aromatic pyrazole ring and the electron-donating and -withdrawing nature of the amino and carbothioamide functional groups.
The ¹H NMR spectrum typically shows a distinct singlet for the C3-H proton of the pyrazole ring. The protons of the amino group (-NH₂) and the thioamide group (-CSNH₂) appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. For instance, in related pyrazole carbothioamide derivatives, the NH₂ protons have been observed in the range of δ 8.1-8.3 ppm. nanobioletters.com The pyrazole N-H proton also gives a characteristic signal.
In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is particularly noteworthy, appearing significantly downfield. In studies of 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, this carbon signal has been identified in the range of δ 175.1-176.1 ppm. nanobioletters.com The carbons of the pyrazole ring (C3, C4, and C5) resonate in the aromatic region, with their precise shifts determined by the substituents. The C5 carbon, being attached to the amino group, typically appears at a different chemical shift compared to C3.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Carbothioamide Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ ppm) | Notes |
|---|---|---|---|
| ¹H | Pyrazole C3-H | ~7.5 - 8.5 | Appears as a singlet. |
| ¹H | Pyrazole N1-H | ~12.0 - 14.0 | Often a broad singlet, position is solvent-dependent. |
| ¹H | Amino (-NH₂) | ~6.5 - 8.5 | Often a broad singlet, exchanges with D₂O. nanobioletters.com |
| ¹H | Thioamide (-CSNH₂) | ~8.0 - 10.0 | Two distinct signals or one broad signal, depends on rotation. |
| ¹³C | Pyrazole C3 | ~140 - 155 | |
| ¹³C | Pyrazole C4 | ~90 - 110 | Shielded carbon atom. |
| ¹³C | Pyrazole C5 | ~150 - 160 | Attached to the amino group. |
While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguous assignment and structural confirmation, especially for complex derivatives. nationalmaglab.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com While this compound itself has an isolated C3-H proton, COSY is invaluable for substituted derivatives where, for example, an ethyl group on the pyrazole nitrogen would show a clear correlation between the -CH₂- and -CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com This technique is used to definitively assign the carbon signal corresponding to each protonated carbon. For the parent compound, it would show a clear cross-peak between the C3 proton and the C3 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²J and ³J coupling). youtube.com This allows for the assembly of the molecular skeleton by connecting different spin systems. For instance, in N-substituted pyrazole derivatives, HMBC experiments are fundamental for determining the site of substitution. A correlation between the N-CH₂ protons and the pyrazole ring carbons C3 and C5 can definitively establish the position of the alkyl group. rsc.org Similarly, the C3-H proton would show HMBC correlations to C4, C5, and the carbon of the carbothioamide group, confirming the connectivity around the pyrazole ring.
For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy offers a highly sensitive and direct method for characterization. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it an excellent NMR probe. The chemical shift of fluorine is extremely sensitive to its electronic environment, with a dispersion range far greater than that of protons. nih.gov
This sensitivity makes ¹⁹F NMR a powerful tool for studying subtle changes in molecular conformation or intermolecular interactions, such as ligand binding to a protein. nih.gov For example, incorporating a fluorine atom or a trifluoromethyl group onto a phenyl substituent of the pyrazole core would provide a sensitive handle to monitor interactions with biological targets. Any binding event would likely perturb the electronic environment around the fluorine nucleus, resulting in a measurable change in its chemical shift.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds and functional groups present.
FT-IR spectroscopy is routinely used to identify key functional groups within a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to N-H, C-N, and C=S bonds.
The N-H stretching region (3100-3500 cm⁻¹) is often complex, showing multiple bands corresponding to the pyrazole N-H, the symmetric and asymmetric stretches of the C5-NH₂ group, and the thioamide -NH₂ group. rsc.org The C=S stretching vibration is a key diagnostic peak, though it can be of variable intensity and typically appears in the 1050-1250 cm⁻¹ region. However, its position can be influenced by coupling with other vibrations. The spectrum also contains characteristic bands for C=C and C=N stretching within the pyrazole ring, typically found in the 1400-1650 cm⁻¹ region. ekb.eg
Table 2: Key FT-IR Absorption Frequencies for this compound Derivatives
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric) | Amino (-NH₂) | ~3450 | Medium-Strong |
| N-H Stretch (symmetric) | Amino (-NH₂) | ~3350 | Medium-Strong |
| N-H Stretch | Pyrazole (N-H) | ~3100 - 3300 | Broad, Medium |
| C=N / C=C Stretch | Pyrazole Ring | ~1500 - 1640 | Medium-Strong |
| N-H Bend | Amino (-NH₂) | ~1600 - 1650 | Strong |
| C-N Stretch | C-NH₂, C-CSNH₂ | ~1250 - 1350 | Medium-Strong |
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. biointerfaceresearch.com A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active.
For molecules like this compound, this means that symmetric vibrations and vibrations of non-polar bonds (like the C=S bond) can sometimes produce stronger and more easily identifiable signals in the Raman spectrum compared to the FT-IR spectrum. iu.edu.sa Raman spectroscopy is also particularly well-suited for analyzing solid samples with minimal preparation and for studying samples in aqueous solutions, as water is a weak Raman scatterer. ruc.dk The Raman spectrum would be expected to show strong bands for the pyrazole ring breathing modes and the C=S stretching vibration. biointerfaceresearch.comtandfonline.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry serves as a critical analytical tool for the characterization of this compound and its derivatives, providing definitive information on their molecular weights and offering insights into their structural frameworks through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. For pyrazole carbothioamide derivatives, techniques like Electrospray Ionization (ESI) are commonly employed. ESI-MS analysis of various 5-aryl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives consistently shows protonated molecular ion peaks [M+H]⁺, which confirms their molecular weights. researchgate.net For instance, the mass spectrum of 5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide reveals a prominent [M+1] peak at an m/z of 310.1, corresponding to its calculated molecular mass. researchgate.net
Studies on N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives using an ESI/APCI-Hybrid Quadrupole, Synapt G2 HDMS ACQUITY UPLC model spectrometer also report molecular ion base peaks that correspond to their respective molecular masses, validating the successful synthesis of the target compounds. nanobioletters.com The high accuracy of HRMS allows for the confident assignment of molecular formulas, a crucial step in the characterization of novel compounds. nih.gov
Key fragmentation pathways observed in the ESI-MS of these derivatives often involve the cleavage of the pyrazole ring or loss of substituents. For the 5-(2-methoxyphenyl)-3-phenyl derivative, significant fragment ions are observed at m/z values of 240.2, 223.1, 209.1, 164.1, 145.1, and 120, indicating complex fragmentation processes. researchgate.net
Table 1: HRMS (ESI-MS) Data for Selected Pyrazole Carbothioamide Derivatives
| Compound | Molecular Formula | Calculated M.W. | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | C₁₇H₁₇N₃OS | 311.40 | 310.1 | 240.2, 223.1, 209.1, 164.1, 145.1, 120 researchgate.net |
| 5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-1-carbothioamide | C₁₇H₁₇N₃OS | 311.40 | 308.05 | 254.02, 237.03, 192.02, 116.03 researchgate.net |
| 5-(4-(Dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | C₁₈H₂₀N₄S | 324.44 | 324.1 (M⁺) | Not specified nanobioletters.com |
| 3-(4-Chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | C₁₈H₁₉ClN₄S | 358.89 | 358.1 (M⁺) | Not specified nanobioletters.com |
*Note: The source reports the observed peak as M+1, but the value appears to correspond to the molecular ion (M⁺) or M-1 in some cases. The values are reported as in the source. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and thermally stable pyrazole derivatives. In GC-MS, electron ionization (EI) at 70 eV is typically used, which induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. nih.govmdpi.com
The fragmentation of pyrazoles under EI conditions is influenced by the substituents on the ring. researchgate.net For a related derivative, 1H-Pyrazole-1-carbothioamide, 3,5-dimethyl-, GC-MS analysis identified the compound at a specific retention time, with a characteristic mass spectrum confirming its structure. researchgate.net
General fragmentation patterns for pyrazoles often involve two primary processes: the loss of a hydrogen atom (H•) from the molecular ion [M]⁺•, and the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion. researchgate.net The presence of the carbothioamide group introduces additional fragmentation pathways, including cleavage of the C=S bond and fragmentation of the side chain. The stability of the resulting fragment ions dictates the appearance of the mass spectrum, with more stable fragments showing higher abundance. libretexts.org The analysis of various pyrazole compounds by GC-MS has been noted in the study of environmental transformation products, indicating the technique's utility for identifying these heterocyclic structures. mdpi.com
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique has been pivotal in characterizing this compound derivatives.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the absolute structure of crystalline compounds. Several derivatives of pyrazole-1-carbothioamide have been successfully crystallized and their structures elucidated using this technique. researchgate.nettandfonline.comnih.gov
For example, the structure of 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was confirmed by single-crystal X-ray analysis. nih.gov The analysis provided precise atomic coordinates, confirming the connectivity and stereochemistry of the molecule. Similarly, the crystal structure of 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide was determined, revealing key structural details. nih.gov These analyses are crucial for validating the structures proposed by spectroscopic methods and for understanding the molecule's fundamental geometry. researchgate.net
Table 2: Crystallographic Data for a Representative Pyrazole Carbothioamide Derivative
| Parameter | 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide nih.gov | 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide nih.gov |
| Molecular Formula | C₁₇H₁₈N₄OS | C₁₁H₁₃N₃OS |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.3298 (5) | 11.6955 (6) |
| b (Å) | 13.9238 (7) | 7.6889 (4) |
| c (Å) | 11.6669 (6) | 13.7588 (10) |
| β (°) | 98.749 (2) | 111.978 (7) |
| V (ų) | 1658.05 (14) | 1147.35 (12) |
| Z | 4 | 4 |
Analysis of Molecular Conformation and Dihedral Angles
Crystallographic data allows for a detailed analysis of the molecule's conformation. In the structure of 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the five-membered dihydropyrazole ring is not planar but adopts an envelope conformation. nih.gov The atom bearing the methoxyphenyl substituent acts as the flap of the envelope, displaced by 0.0750 (12) Å from the plane formed by the other four ring atoms. nih.gov This non-planar conformation is a common feature of such dihydro-heterocyclic systems.
Elucidation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H···π)
The solid-state packing of these molecules is governed by a network of non-covalent intermolecular interactions. nih.gov Hydrogen bonding is a predominant feature, often involving the amino and carbothioamide groups. researchgate.netnih.gov In the crystal structure of 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, molecules are linked by intermolecular N—H···S and N—H···O hydrogen bonds, forming a two-dimensional network. nih.gov The crystal structure of 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide also shows weak N–H···N and N–H···S hydrogen bonds that link the molecules into columnar stacks. nih.gov A study on a cocrystal of a pyrazole-1-carbothioamide derivative also identified various hydrogen bonding contacts, including N–H…O=C and N–H…S. mdpi.com
Hirshfeld Surface Analysis for Intermolecular Contacts in this compound Derivatives
Hirshfeld surface analysis is a powerful method for investigating intermolecular interactions within a crystal lattice. This technique provides a quantitative and visual understanding of how molecules interact with their nearest neighbors. By mapping the electron distribution of a molecule in relation to others, it is possible to identify and quantify the different types of intermolecular contacts that stabilize the crystal structure. For derivatives of this compound, this analysis offers critical insights into the nature and prevalence of hydrogen bonds and other close contacts.
Quantitative Assessment of Contact Contributions
For instance, in the crystal structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, a derivative of the target compound, the most significant intermolecular contacts are H⋯H, which account for 41.5% of the Hirshfeld surface. nih.gov This is followed by O⋯H/H⋯O contacts at 22.4%. nih.gov Another related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, shows a different distribution, with H⋯H contacts making up 36.1% and C⋯H/H⋯C contacts contributing 31.3%. nih.gov
In a study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the analysis revealed the presence of N–H…O=C, N–H…OMe, and N–H…S hydrogen bonds. mdpi.com The specific interactions varied depending on the crystalline environment, highlighting the adaptability of the molecule's hydrogen bonding capabilities. mdpi.com For 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the intermolecular contacts were predominantly associated with hydrogen atoms, accounting for 56.9% and 50.5% for the two distinct molecules in the asymmetric unit. nih.gov
The following table summarizes the quantitative contributions of various intermolecular contacts for selected derivatives:
| Compound/Molecule | H⋯H Contacts (%) | O⋯H/H⋯O Contacts (%) | C⋯H/H⋯C Contacts (%) | Reference |
| 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | 41.5 | 22.4 | - | nih.gov |
| 5-amino-3-(4-methoxyphenyl)isoxazole | 36.1 | - | 31.3 | nih.gov |
| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate (Molecule A) | 56.9 | - | - | nih.gov |
| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate (Molecule B) | 50.5 | - | - | nih.gov |
Visualization of Interaction Patterns (dnorm, Shape Index, Fingerprint Plots)
The visualization of intermolecular interactions is achieved through various graphical representations derived from the Hirshfeld surface. These include the normalized contact distance (dnorm) map, the shape index, and 2D fingerprint plots.
The dnorm map provides a color-coded visualization of intermolecular contacts on the Hirshfeld surface. Red regions indicate closer contacts with shorter intermolecular distances than the van der Waals radii, often highlighting hydrogen bonds. Blue regions represent contacts with longer intermolecular distances, and white areas denote contacts around the van der Waals separation distance. This visual tool is instrumental in identifying the specific sites of strong intermolecular interactions.
The shape index is a descriptor of the local curvature of the Hirshfeld surface. It helps in identifying complementary hollows (red regions) and bumps (blue regions) on the surface, which are indicative of π-π stacking interactions. This is particularly useful for pyrazole derivatives, where such interactions can play a significant role in the crystal packing.
Computational Chemistry and Theoretical Investigations of 5 Amino 1h Pyrazole 4 Carbothioamide and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the standard method for investigating the electronic structure of molecules. A typical study on 5-amino-1H-pyrazole-4-carbothioamide would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to model the molecule's electronic density and derive its properties.
A fundamental step in any computational analysis is the geometric optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable structure of this compound. The output of this calculation would be a set of predicted bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometric Parameters for this compound (Note: The following is a representative table. Data for the specific compound is not available.)
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | N1-N2 | Data not available |
| Bond Length | C3-C4 | Data not available |
| Bond Length | C4-C(S) | Data not available |
| Bond Length | C(S)-S | Data not available |
| Bond Angle | N1-N2-C3 | Data not available |
| Bond Angle | C3-C4-C5 | Data not available |
Following geometric optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: The following is a representative table. Data for the specific compound is not available.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | Data not available | Amino group symmetric stretch |
| ν(C=S) | Data not available | Thioamide C=S stretch |
| δ(N-H) | Data not available | Amino group scissoring |
For flexible molecules, conformational analysis is crucial. In this compound, rotation around the C4-C(S) bond and the C5-N(H2) bond could lead to different conformers or rotational isomers. Computational studies would explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.
Quantum Chemical Descriptors and Reactivity Analysis
Beyond structure and spectra, DFT calculations provide a wealth of information about a molecule's electronic properties and chemical reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. These calculations would reveal the potential for intramolecular charge transfer within this compound.
Table 3: Quantum Chemical Descriptors for this compound (Note: The following is a representative table. Data for the specific compound is not available.)
| Descriptor | Predicted Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. deeporigin.comchemrxiv.org It provides a visual representation of the electrostatic potential on the electron density surface, which is invaluable for understanding and predicting the reactive behavior of a molecule. nih.gov MEP maps illustrate the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), as well as neutral areas (green). nih.gov This information is critical for predicting how a molecule will interact with biological targets, such as enzymes and receptors, as electrostatic complementarity is a key driver of molecular recognition. deeporigin.comproteopedia.org
For this compound and its derivatives, the MEP map reveals distinct regions of varying electrostatic potential. The nitrogen atoms of the pyrazole (B372694) ring and the amino group, along with the sulfur atom of the carbothioamide group, are characterized by high electron density. Consequently, these areas represent regions of negative electrostatic potential, making them likely sites for electrophilic attack and hydrogen bond acceptance. nih.gov Conversely, the hydrogen atoms of the amino group and the N-H of the pyrazole ring are electron-deficient, creating regions of positive electrostatic potential. These positive regions are indicative of sites prone to nucleophilic attack and are capable of acting as hydrogen bond donors. nih.gov
The distribution of these electrostatic potentials across the molecule's surface dictates its intermolecular interaction patterns. By identifying these electrophilic and nucleophilic sites, MEP analysis helps rationalize the binding orientation of these compounds within the active sites of various enzymes. deeporigin.com
Molecular Modeling and Docking Studies of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking studies have been employed to investigate their interactions with several key enzymatic targets.
Molecular docking simulations have provided significant insights into how pyrazole-based compounds, including derivatives of this compound, interact with various enzymes implicated in disease.
Cyclooxygenase-2 (COX-2): Derivatives of pyrazole have been extensively studied as selective COX-2 inhibitors. nih.govnih.gov Docking studies reveal that these compounds typically bind within the active site of the COX-2 enzyme. For instance, certain hybrid pyrazole analogues demonstrate that the sulfonamide moiety (SO2NH2) inserts into a selective pocket of the COX-2 active site, forming crucial hydrogen bond interactions with residues like His90, Arg513, Phe518, and Ser353. nih.gov The pyrazole ring itself is also important for interactions with the COX-2 enzyme. dergipark.org.trdergipark.org.tr These interactions are critical for stabilizing the ligand-enzyme complex and are responsible for the observed inhibitory activity.
| Compound Type | Interacting Residues | Interaction Type | PDB ID | Source |
|---|---|---|---|---|
| Hybrid Pyrazole Analogues (e.g., 5u, 5s) | His90, Arg513, Phe518, Ser353, Gln192, Ile517 | Hydrogen Bond | 3LN1 | nih.gov |
| 4,5-dihydro-1H-pyrazole derivatives | Not specified | General Interaction | 3LN1 | dergipark.org.trdergipark.org.tr |
Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key target for the treatment of hyperuricemia and gout. nih.govnih.gov Molecular docking studies of various heterocyclic compounds, including pyrazolone (B3327878) derivatives, have been performed to understand their inhibitory mechanism against XO. semanticscholar.org These studies show that inhibitors bind within the molybdenum center of the enzyme. Key interactions often involve hydrogen bonds and salt bridges with amino acid residues such as Arg880 and Thr1010. semanticscholar.orgsemanticscholar.org Hydrophobic and π-π stacking interactions with residues like Phe914 and Phe1009 also contribute significantly to the binding and stabilization of the inhibitor within the active site. semanticscholar.org
| Compound Type | Interacting Residues | Interaction Type | PDB ID | Source |
|---|---|---|---|---|
| Pyrazolone derivatives | Arg880, Thr1010 | Salt Bridge, Hydrogen Bond | Not specified | semanticscholar.org |
| 1,6-dihydropyrimidine-5-carboxylic acids | Glu802, Arg880, Asn768, Thr1010, Phe914, Phe1009 | Hydrogen Bond, π-π Stacking, Hydrophobic | Not specified | semanticscholar.org |
Kinases: Protein kinases are a major class of drug targets, especially in oncology. Pyrazole derivatives have shown potential as inhibitors of various kinases, including receptor tyrosine kinases (e.g., VEGFR-2), Aurora A, cyclin-dependent kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.netnih.govnih.govacs.org Docking studies indicate that these derivatives can fit deeply within the ATP-binding pocket of the kinases. researchgate.netnih.gov The interactions are typically characterized by hydrogen bonds with key residues in the hinge region of the kinase domain, which is a common feature for many kinase inhibitors. The specific residues involved vary depending on the kinase being targeted. For example, studies on EGFR kinase inhibitors have focused on predicting interactions within its active site to guide the design of new compounds with enhanced potency. nih.govacs.org
| Enzyme Target | Compound Type | PDB ID | Source |
|---|---|---|---|
| VEGFR-2 | 1H-pyrazole derivatives | 2QU5 | researchgate.netnih.gov |
| Aurora A | 1H-pyrazole derivatives | 2W1G | researchgate.netnih.gov |
| CDK2 | 1H-pyrazole derivatives | 2VTO | researchgate.netnih.gov |
| EGFR Kinase | 1H-pyrazole-1-carbothioamide derivatives | Not specified | nih.govacs.org |
Beyond predicting the binding pose, molecular docking provides quantitative estimates of the binding affinity, often expressed as a docking score or binding energy. mdpi.com These values help in ranking potential inhibitors and provide mechanistic insights into the ligand-receptor interactions.
For pyrazole derivatives targeting COX-2, docking studies have reported high docking scores, which correlate with their potent in vitro inhibitory activity. nih.gov For example, compounds 5u and 5s showed high docking scores of -12.907 and -12.24, respectively, compared to the standard drug celecoxib (B62257) (-9.924). nih.gov These scores reflect favorable interactions, such as the hydrogen bonds formed by the sulfonamide group, which are key to selective COX-2 inhibition. nih.gov The selectivity index (SI), which is the ratio of IC50 values for COX-1 versus COX-2, further quantifies the preference for COX-2 inhibition. nih.govnih.gov
| Compound | Docking Score (arbitrary units) | COX-2 IC50 (μM) | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| 5u | -12.907 | 1.79 | 72.73 | nih.gov |
| 5s | -12.24 | 2.51 | 65.75 | nih.gov |
| Celecoxib (Reference) | -9.924 | Not specified | 78.06 | nih.gov |
In the context of kinase inhibition, docking studies of 1H-pyrazole derivatives have revealed minimum binding energies that suggest strong binding to the target proteins. For instance, with the VEGFR-2 receptor, a binding energy of -10.09 kJ/mol was reported for one derivative, while another showed a binding energy of -10.35 kJ/mol with CDK2. researchgate.netnih.gov These favorable binding energies are attributed to the formation of multiple hydrogen bonds and other stabilizing interactions within the enzyme's active site. researchgate.netnih.gov
| Compound | Target Enzyme | Binding Energy (kJ/mol) | Source |
|---|---|---|---|
| 1b | VEGFR-2 (2QU5) | -10.09 | researchgate.netnih.gov |
| 1d | Aurora A (2W1G) | -8.57 | researchgate.netnih.gov |
| 2b | CDK2 (2VTO) | -10.35 | researchgate.netnih.gov |
For xanthine oxidase inhibitors, kinetic studies combined with docking can elucidate the mechanism of inhibition. For example, some pyrazolone derivatives have been identified as mixed-type inhibitors, indicating that they can bind to both the free enzyme and the enzyme-substrate complex, although with different affinities. semanticscholar.org The docking results support this by showing how the inhibitor's carboxylic group can form stable interactions, such as a salt bridge with Arg880 and a hydrogen bond with Thr1010, which are key to stabilizing the enzyme-inhibitor complex. semanticscholar.org
Structure Activity Relationship Sar Studies in Biological Contexts of 5 Amino 1h Pyrazole 4 Carbothioamide and Its Derivatives
Impact of Structural Modifications on Biological Efficacy
The biological activity of 5-amino-1H-pyrazole-4-carbothioamide derivatives can be finely tuned by strategic modifications at various positions of the pyrazole (B372694) core and its associated functional groups.
Influence of Substituents on the Pyrazole Ring (e.g., Amino, Cyano, Carbothioamide)
The substituents on the pyrazole ring, namely the 5-amino, 4-cyano, and 1-carbothioamide groups, are fundamental to the biological activity of this class of compounds. The 5-amino group, in particular, is a versatile anchor for further chemical modifications and is often crucial for interactions with biological targets. For instance, its presence is a key determinant for the anti-proliferative activity in some series of 5-aminopyrazoles. nih.gov The 4-cyano group also plays a significant role in the molecule's electronic properties and can be a key interaction point.
The carbothioamide moiety at the N1 position is another critical feature. Studies on pyrazole carbothioamide derivatives have demonstrated their potential as antimicrobial agents. The presence of the carbothioamide group is often associated with significant biological activities, including antibacterial and antifungal properties. nanobioletters.com
Effects of N-Substitution Patterns on Bioactivity Profiles
Modification of the substitution patterns at the nitrogen atoms of the pyrazole ring has a profound impact on the resulting bioactivity. N-alkylation or N-arylation can significantly alter the compound's steric and electronic properties, thereby influencing its interaction with target enzymes or receptors.
For example, in a series of N-substituted 3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, the nature of the N-substituent was found to be critical for antibacterial activity against Haemophilus spp. The N-ethyl derivative exhibited significant in vitro potency, whereas derivatives with N-(4-methoxyphenyl) or N-cyclohexyl substituents showed considerably lower or negligible activity. nih.gov This highlights the sensitivity of the biological response to the size and nature of the substituent at this position.
Furthermore, the introduction of different alkyl and aryl moieties at the N1 position of certain 5-aminopyrazole derivatives led to a loss of antiproliferative activity against various cancer cell lines, suggesting that an unsubstituted N1 position might be favorable for this specific activity. mdpi.com
Role of Aromatic and Heteroaromatic Moieties on Activity
The incorporation of aromatic and heteroaromatic moieties into the structure of this compound derivatives is a common strategy to enhance their biological activity. These groups can engage in various non-covalent interactions with biological targets, such as pi-stacking, hydrogen bonding, and hydrophobic interactions, leading to improved binding affinity and efficacy.
For instance, in a series of pyrazole derivatives designed as cyclooxygenase (COX) inhibitors, the presence of a trimethoxyphenyl group was associated with potent anti-inflammatory activity, superior to the reference drug celecoxib (B62257). nih.gov Similarly, the introduction of a p-nitrophenyl moiety connected to a pyrazole scaffold resulted in a derivative with high anti-inflammatory activity. nih.gov
The nature of the aromatic substituent can also influence the selectivity of the compound. In a study of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles as antibacterial agents, compounds with larger, more polarizable, and electron-rich substituted benzamide (B126) moieties, such as para-dimethylaminobenzamide and para-methoxybenzamide, exhibited better activity against Staphylococcus aureus. researchgate.net
Mechanistic Basis of Observed Biological Activities (excluding clinical trials)
The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate the function of various cellular components, including enzymes and signaling pathways.
Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase-2, Kinases)
A significant number of this compound derivatives have been identified as potent enzyme inhibitors. Their mechanism of action often involves binding to the active site of the target enzyme, thereby blocking its catalytic activity.
Cyclooxygenase-2 (COX-2) Inhibition: Several pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.netcu.edu.eg The pyrazole scaffold is a key feature of the selective COX-2 inhibitor celecoxib. cu.edu.eg Derivatives possessing an amino or methanesulfonyl pharmacophore have shown good COX-2 inhibitory activity and selectivity over the COX-1 isozyme. nih.govresearchgate.net This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs. Molecular docking studies have shown that these compounds can adopt a similar conformation to highly selective COX-2 inhibitors within the enzyme's active site. cu.edu.eg
Kinase Inhibition: The pyrazole scaffold is a privileged structure in the design of kinase inhibitors. mdpi.com Derivatives of 5-aminopyrazole have been developed as inhibitors of various kinases, including:
Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, targeting both wild-type and mutant forms of the enzyme. nih.gov
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent IRAK4 inhibitors for the potential treatment of inflammatory diseases. nih.gov
Calcium-Dependent Protein Kinase 1 (CDPK1): 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors have shown efficacy against Cryptosporidium parvum by targeting CpCDPK1. nih.gov
Other Kinases: The versatility of the aminopyrazole framework has led to the development of inhibitors for a range of other kinases, such as p38 mitogen-activated protein kinase (p38MAPK) and Bruton's tyrosine kinase (BTK). mdpi.com
Interactions with Specific Cellular Pathways (e.g., Cell Proliferation Inhibition in Cancer Cell Lines)
The anticancer activity of many this compound derivatives is attributed to their ability to interfere with cellular pathways that are critical for cancer cell growth and survival.
A key mechanism is the inhibition of cell proliferation. For example, certain 5-aminopyrazole derivatives have demonstrated significant growth inhibitory effects on a panel of 60 different human cancer cell lines. nih.gov The antiproliferative activity is often linked to the ability of these compounds to induce cell cycle arrest and apoptosis. For instance, some pyrazole derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phase in cancer cells. nih.gov
The inhibition of specific kinases, as mentioned earlier, is a primary mechanism through which these compounds exert their anti-proliferative effects. By blocking the activity of kinases that are overactive in cancer cells, such as FGFRs, these derivatives can disrupt the signaling pathways that drive tumor growth. nih.gov For example, a representative pan-FGFR inhibitor from the 5-amino-1H-pyrazole-4-carboxamide series strongly suppressed the proliferation of lung and gastric cancer cells. nih.gov
Data Tables
| Compound | N-Substituent | MIC (µg/mL) against H. parainfluenzae | MIC (µg/mL) against H. influenzae | Reference |
|---|---|---|---|---|
| N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | Ethyl | 0.49–31.25 | 0.24–31.25 | nih.gov |
| N-(4-metoxyphenyl)-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | 4-Methoxyphenyl | 500–1000 | Not Reported | nih.gov |
| N-cyclohexyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | Cyclohexyl | 125–500 | Not Reported | nih.gov |
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 10h (a pan-FGFR inhibitor) | FGFR1 | 46 | nih.gov |
| FGFR2 | 41 | ||
| FGFR3 | 99 | ||
| FGFR2 V564F mutant | 62 |
In Vitro Biological Activity Spectrum of this compound and its Derivatives
The structural framework of this compound has served as a versatile scaffold for the development of a multitude of derivatives, which have been extensively evaluated for a wide range of biological activities. These investigations have revealed a broad spectrum of in vitro efficacy, spanning from antineoplastic to antioxidant properties, underscoring the therapeutic potential of this chemical class. The following sections detail the specific findings from these structure-activity relationship (SAR) studies in various biological contexts.
Antineoplastic Potential Against Cancer Cell Lines
Derivatives of the pyrazole scaffold have demonstrated significant cytotoxic potential against a diverse panel of human cancer cell lines. nih.gov The antiproliferative activity is largely dependent on the nature and position of substitutions on the pyrazole ring.
For instance, certain 1,3,4-trisubstituted pyrazole derivatives have shown notable activity against cell lines such as MCF7 (breast), SF-268 (CNS), and NCI-H460 (lung). nih.gov One such compound, N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide, exhibited growth inhibition (GI50) of 3.79 µM against this panel. nih.gov Similarly, pyrazole-1-carbothioamide nucleosides have been synthesized and tested, with some acetylated derivatives showing significant IC50 values against MCF-7, HepG2 (liver), and HCT-116 (colon) cancer cell lines. scilit.com One acetylated mannose derivative was particularly potent, with IC50 values of 8.5 µg/ml for MCF-7, 9.4 µg/ml for HepG2, and 11.7 µg/ml for HCT-116. scilit.com
Further studies on 5-aminopyrazole (5AP) derivatives revealed selective inhibition against breast cancer cell lines. nih.gov A notable derivative demonstrated a GI50 value of 14.4 μM against the SK-BR-3 cell line, which was more potent than the reference compound Cisplatin. nih.gov Other research has highlighted pyrazole derivatives linked to a benzimidazole (B57391) moiety that showed inhibitory action against various cancer cell lines, including HT29 (colon) and K562 (leukemia). nih.gov Additionally, certain pyrazole-5-carboxamide derivatives displayed good inhibition against HCT116 and HepG2 cell lines. nih.gov Thioamide derivatives have also been investigated, with 3-(4-fluorophenyl)-5-(3,4,5-trimethoxy-thiophenyl)-4,5-dihydro-1H- pyrazole-1-carbothioamide showing an IC50 value of 6.78 uM against HepG-2 cells. srrjournals.com
The table below summarizes the antineoplastic activity of selected pyrazole derivatives against various cancer cell lines.
| Derivative Class | Cell Line(s) | Activity Measure | Result | Reference(s) |
| 1,3,4-Trisubstituted Pyrazole | MCF7, SF-268, NCI-H460 | GI50 | 3.79 µM | nih.gov |
| Pyrazole-1-carbothioamide Nucleoside (acetylated) | MCF-7, HepG2, HCT-116 | IC50 | 8.5, 9.4, 11.7 µg/ml | scilit.com |
| 5-Aminopyrazole (5AP) Derivative | SK-BR-3 | GI50 | 14.4 µM | nih.gov |
| Pyrazole-Thioamide Derivative | HepG-2 | IC50 | 6.78 µM | srrjournals.com |
| Pyrazole Derivative | HeLa | IC50 | 9.8 µM | srrjournals.com |
Anti-inflammatory Efficacy in Cellular Assays
The pyrazole nucleus is a core component of several established anti-inflammatory drugs, and derivatives of this compound have been explored for similar properties. nih.govmdpi.com The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation. clinpgx.orgsciencescholar.us
Studies have identified pyrazole derivatives with significant in vitro anti-inflammatory activity, in some cases superior to standard drugs like diclofenac (B195802) sodium. nih.gov For example, a para-nitrophenyl (B135317) substituted pyrazole conjugate demonstrated 93.53% inhibition in a protein denaturation assay, exceeding that of diclofenac sodium (90.13%). nih.gov A series of 1,5-diaryl pyrazole-3-carboxamides showed edema inhibition percentages ranging from 62% to 71%, which was superior to the reference drug celecoxib (22%). nih.gov
The evaluation of 4-pyrazolyl benzenesulfonamide (B165840) derivatives revealed compounds with anti-inflammatory activity comparable or better than indomethacin (B1671933) and celecoxib. clinpgx.org Importantly, some of these derivatives, such as compounds 6b and 7b from the study, exhibited good selective inhibitory activity against the COX-2 enzyme, suggesting a favorable gastric safety profile. clinpgx.org The search for new pyrazole-based compounds that can interfere with inflammation continues to be an active area of research. nih.govmdpi.com SAR studies have indicated that 4-amino-3-trifluoromethyl-5-phenylpyrazoles represent a lead structure for developing new agents with anti-inflammatory properties. mdpi.com
Antimicrobial Activity Against Bacterial and Fungal Strains
The this compound scaffold and its derivatives have shown a broad range of antimicrobial activities.
Antibacterial Activity: Investigations into pyrazole derivatives have revealed significant potency against various bacterial strains. One derivative, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, demonstrated high in vitro activity against both planktonic cells and biofilm-forming cells of Haemophilus spp., with Minimum Inhibitory Concentration (MIC) values as low as 0.24–0.49 μg/ml. nih.gov However, its activity was weaker against Gram-negative bacteria from the Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella pneumoniae) and Pseudomonas aeruginosa, with MICs in the range of 250–1,000 μg/ml. nih.gov Other novel pyrazole-4-carboxamide derivatives have been tested against a panel of bacteria, showing activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (P. aeruginosa, E. coli) organisms. japsonline.com
Antitubercular Activity: The pyrazole nucleus is of significant interest for its antitubercular potential. researchgate.net Numerous derivatives have been synthesized and evaluated against Mycobacterium tuberculosis (Mtb). japsonline.com A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carbothioamide analogues showed inhibitory activity against both the drug-sensitive Mtb H37Rv strain and isoniazid-resistant Mtb. nih.gov The most promising compound from this series, 3-(4-fluorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carbothioamide, had an MIC of 3.12 μM against Mtb H37Rv. nih.gov Another study identified a nitroso-containing pyrazole derivative, NSC 18725, which was active against non-replicating mycobacteria and displayed an MIC in the range of 0.039–0.078 μM against Mtb. frontiersin.org
Antifungal Activity: Pyrazole carbothioamide derivatives have also been assessed for antifungal properties. nanobioletters.com A study of N,N-dimethylaminophenyl substituted derivatives found that some compounds showed excellent inhibition against fungal species. nanobioletters.com Specifically, 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide were highly effective against Aspergillus niger and Aspergillus flavus, with MICs ranging from 15 to 20 µg/mL. nanobioletters.com
The table below summarizes the antimicrobial activity of selected pyrazole derivatives.
| Derivative Class | Target Organism(s) | Activity Measure | Result | Reference(s) |
| Pyrazole-1-carbothioamide | Haemophilus influenzae | MIC | 0.24–31.25 μg/ml | nih.gov |
| Pyrazole-1-carbothioamide | Enterobacteriaceae, P. aeruginosa | MIC | 250–1,000 μg/ml | nih.gov |
| Indenopyrazole-2-carbothioamide | Mycobacterium tuberculosis H37Rv | MIC | 3.12 μM | nih.gov |
| Nitroso Pyrazole (NSC 18725) | Mycobacterium tuberculosis | MIC | 0.039–0.078 μM | frontiersin.org |
| Pyrazole-1-carbothioamide | Aspergillus niger, Aspergillus flavus | MIC | 15-20 µg/mL | nanobioletters.com |
Antioxidant Properties
Derivatives of 5-aminopyrazole have been investigated for their ability to counteract oxidative stress. nih.govmdpi.comresearchgate.net The antioxidant capacity is often evaluated using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com
In one study, a series of newly synthesized 5-aminopyrazole (5AP) derivatives were tested, and the results were expressed as a percentage of antioxidant activity (AA%). nih.govmdpi.com The highest AA% values were 27.65% and 15.47% for two specific derivatives where the acylhydrazonic linker was moved from position 4 to position 3 of the pyrazole scaffold. nih.govmdpi.com Other derivatives showed intermediate activity, while many were found to be ineffective, indicating that specific structural modifications are crucial for radical scavenging properties. nih.govmdpi.com Further studies on 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives also confirmed the antioxidant potential of this class of compounds. bohrium.com The presence of a conjugated π-system in these heterocyclic molecules is considered a key factor contributing to their antioxidant capabilities. scielo.br
Applications in Advanced Materials Science and Organic Synthesis
Role of 5-amino-1H-pyrazole-4-carbothioamide as Versatile Building Blocks in Organic Synthesis
The pyrazole (B372694) scaffold is widely utilized in medicinal chemistry and drug discovery as a key privileged structure. nih.gov Compounds in the 5-aminopyrazole class, including this compound, serve as foundational synthons for creating a wide array of more complex molecules. scirp.orgbeilstein-journals.org Their utility stems from the presence of multiple reactive sites that can participate in various chemical transformations.
5-aminopyrazoles are extensively used as starting materials for constructing a plethora of fused heterocyclic systems. beilstein-journals.org The amino group and the adjacent ring carbon can react with various bielectrophilic reagents to form new rings fused to the pyrazole core. beilstein-journals.org This reactivity allows for the synthesis of diverse and complex molecular architectures.
For instance, condensation reactions involving 5-aminopyrazoles are a common strategy for building fused pyrazoloazines. beilstein-journals.org These reactions can lead to the formation of important heterocyclic systems such as:
Pyrazolo[3,4-d]pyrimidines scirp.orgscirp.org
Pyrazolo[1,5-a]pyrimidines beilstein-journals.org
Pyrazolo[3,4-b]pyridines beilstein-journals.org
Pyrazolo[3,4-d] scirp.orgbeilstein-journals.orgfrontiersin.orgtriazines scirp.orgscirp.org
The specific reaction pathways and resulting products can be controlled by the choice of reagents and reaction conditions, highlighting the versatility of the 5-aminopyrazole starting material. beilstein-journals.orgfrontiersin.org
The synthesis of nitrogen-containing heterocyclic compounds is of critical importance due to their fundamental role in pharmaceutical and materials science applications. scirp.orgscirp.org this compound is an ideal precursor for creating such scaffolds due to the multiple nitrogen atoms inherent in its structure. The pyrazole ring itself contains two nitrogen atoms, and the primary amino group provides a third.
These nitrogen-rich scaffolds are integral components of many bioactive molecules and functional materials. nih.govtandfonline.com The ability to use 5-aminopyrazole derivatives to construct fused systems like pyrazolopyrimidines and pyrazolotriazines is particularly valuable, as these larger heterocyclic structures often exhibit significant biological and pharmacological activities. scirp.orgbeilstein-journals.org The strategic placement of nitrogen atoms within these scaffolds is crucial for their function, influencing properties such as binding affinity to biological targets and electronic characteristics for materials applications. nih.gov
Exploration of this compound Derivatives in Materials Science
Derivatives synthesized from the this compound core are increasingly being explored for their potential in advanced materials science. The aromatic nature and conjugated π-electron system of the pyrazole ring provide a foundation for developing materials with unique electronic and photophysical properties. ias.ac.in
Pyrazole derivatives have emerged as a promising class of fluorophores due to their high synthetic versatility, structural diversity, and exceptional electronic properties. nih.gov They have been shown to exhibit fluorescent properties with high quantum yields, good photostability, and thermostability. nih.gov
The development of fluorescent probes is a key area of research, with applications in bioimaging and chemical sensing. nih.gov The photophysical properties of these materials can be finely tuned through structural modifications of the pyrazole core. For example, the introduction of different substituent groups can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in emission wavelengths and quantum efficiencies. nih.gov Research has shown that pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can exhibit strong blue light emission with high quantum yields in the solid state. nih.gov
The unique electronic properties of pyrazole derivatives make them attractive candidates for use in optoelectronic devices. ias.ac.in Specifically, they have been investigated for applications in Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.comresearchgate.net In OLEDs, materials with specific energy levels are required to facilitate the efficient injection and transport of charge carriers (holes and electrons), leading to light emission. mdpi.comnih.gov
Pyrazoline derivatives, which can be synthesized from pyrazoles, have been utilized as both hole-transporting and emissive materials in OLEDs. researchgate.net The conjugated π-system of the pyrazole scaffold allows for effective charge transport, and the ability to modify the molecular structure enables the tuning of HOMO and LUMO energy levels to match other materials in the device stack. ias.ac.inresearchgate.net This tunability is crucial for creating efficient and stable OLEDs with specific emission colors, including deep-blue light. nih.gov
The optical activities of pyrazole derivatives are a central focus of research due to their potential in sensors, transistors, and other optoelectronic applications. ias.ac.in The conjugated π-electron system of the pyrazole ring is fundamental to its promising photoluminescence (PL) and other optical properties. ias.ac.in
Investigations into these properties often involve studying how the absorption and emission spectra of the compounds are affected by different solvents and structural modifications. For example, some pyrazole-based fluorescent probes exhibit solvatofluorochromism, where the emission color changes with the polarity of the solvent. nih.gov The table below summarizes the optical properties of select pyrazole derivatives, illustrating the range of characteristics achievable with this scaffold.
| Compound Type | Max Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) | Key Application/Property | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-b]pyridine derivative | 440 nm | 35% (increases to 65% with BF₃) | Fluorescent probe for BF₃ | nih.gov |
| Hydrazo-pyrazole probe | 544 nm | 42% | Fluorescent probe with solvatochromic properties | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (4b) | Not specified | 0.63 (in solid state) | Strong blue light emission in solid state | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (4d) | Not specified | 0.39 (in solid state) | Blue light emission in solid state | nih.gov |
| Pyrazole-containing copolymer | 513 nm | 81% | High optical activity for sensing applications | ias.ac.in |
Catalytic Applications and Ligand Design with this compound Derivatives
Derivatives of this compound are emerging as versatile building blocks in the fields of advanced materials science and organic synthesis. Their unique molecular architecture, featuring a pyrazole core functionalized with both an amino group and a carbothioamide moiety, provides multiple coordination sites. This functionality makes them highly effective as ligands in coordination chemistry and as scaffolds in the development of novel catalysts. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, combined with the hard nitrogen donor of the amino group and the soft sulfur donor of the carbothioamide group, allows for the formation of stable and catalytically active complexes with a wide range of metal ions.
Employment in Transition Metal Complexation
The structural features of this compound derivatives make them exceptional ligands for the complexation of transition metals. The pyrazole core itself offers nitrogen atoms for coordination, and the appended amino and carbothioamide groups introduce additional nitrogen and sulfur donor atoms, enabling multidentate coordination. This chelation ability leads to the formation of stable metal complexes with diverse geometries and electronic properties, which are crucial for catalytic applications.
Research into pyrazoline-based carbothioamide ligands, which share structural similarities, has demonstrated their ability to form stable complexes with a variety of transition metals. For instance, a bidentate 2-pyrazoline (B94618) ligand featuring a carbothioamide group has been successfully used to synthesize complexes with chromium(III), manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). journalirjpac.com Characterization of these complexes suggested that the ligand coordinates with the metal ions, leading to complexes with distinct geometries. Molar conductance measurements indicated a non-electrolytic nature for most of the complexes, with proposed formulas such as [ML₂Cl₂], while the chromium(III) complex was found to be a 1:1 electrolyte. journalirjpac.com
| Metal Ion | Proposed General Formula | Electrolytic Nature |
|---|---|---|
| Chromium(III) | [CrL₂Cl₂]Cl | 1:1 Electrolyte |
| Manganese(II) | [MnL₂Cl₂] | Non-electrolyte |
| Cobalt(II) | [CoL₂Cl₂] | Non-electrolyte |
| Nickel(II) | [NiL₂Cl₂] | Non-electrolyte |
| Copper(II) | [CuL₂Cl₂] | Non-electrolyte |
| Zinc(II) | [ZnL₂Cl₂] | Non-electrolyte |
The catalytic activity of such pyrazole-based metal complexes is a significant area of investigation. In particular, copper(II) complexes of various pyrazole-based ligands have shown remarkable efficacy in mimicking the enzymatic activity of catecholase, catalyzing the oxidation of catechol to o-quinone. research-nexus.netarabjchem.orgresearchgate.net Studies have revealed that the catalytic performance is highly dependent on several factors, including the nature of the ligand, the specific copper salt used (e.g., CuSO₄, CuCl₂), and the solvent. research-nexus.netdntb.gov.ua The dual active sites provided by copper(II) ions are believed to be a key factor in their superior catalytic activity compared to complexes with other metals like nickel or tin. research-nexus.net The rate of oxidation can vary significantly based on the specific ligand-metal combination, demonstrating the tunability of these catalytic systems. arabjchem.orgresearchgate.net
| Catalyst System (Ligand + Copper Salt) | Oxidation Rate (μmol L⁻¹ min⁻¹) |
|---|---|
| L1[CuSO₄] | 0.0289 |
| L1[Cu(NO₃)₂] | 0.0057 |
| L1[CuCl₂] | 0.0018 |
Evaluation as Organocatalysts or Catalytic Supports
Beyond their role as ligands, the inherent functionalities of 5-aminopyrazole derivatives position them as valuable platforms for organocatalysis. The amino group at the C5 position can act as a Brønsted base or a hydrogen bond donor, while the pyrazole scaffold itself can participate in various non-covalent interactions. This has led to the exploration of aminopyrazole derivatives in asymmetric catalysis. researchgate.net
A significant breakthrough has been the use of 5-aminopyrazole derivatives in organocatalytic enantioselective aminoalkylation reactions. researchgate.net Researchers have demonstrated that in the presence of a chiral organocatalyst, such as a squaramide derived from quinine, 5-aminopyrazoles can act as effective nucleophiles, reacting with cyclic imines to yield chiral sulfamidates with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net This represents the first application of 5-aminopyrazole derivatives in asymmetric catalysis, highlighting the potential of this scaffold in the synthesis of enantiomerically enriched molecules. researchgate.net
Furthermore, the synthesis of other biologically important heterocyclic systems, such as dihydropyrano[2,3-c]pyrazoles, has been achieved using organocatalysts like cinchona alkaloids in reactions involving 5-aminopyrazole precursors. nih.gov These reactions can proceed in a multicomponent fashion, offering high efficiency and atom economy. nih.gov
The development of heterogeneous catalysts through the immobilization of active molecules onto solid supports is a key strategy for creating more sustainable and reusable catalytic systems. While specific examples for this compound are still emerging, related research shows the viability of this approach. For instance, magnetic nanoparticles have been functionalized and used as a reusable catalyst for the synthesis of pyrazole derivatives, demonstrating high efficiency and easy separation from the reaction mixture. samipubco.com This suggests a promising avenue for future research, where this compound or its catalytically active metal complexes could be anchored to supports like silica (B1680970) or magnetic nanoparticles to create robust and recyclable catalysts for a range of organic transformations.
Future Perspectives and Research Directions
Emerging Synthetic Methodologies for 5-amino-1H-pyrazole-4-carbothioamide
Traditional synthetic routes for pyrazole (B372694) derivatives are often effective but can be hampered by long reaction times, harsh conditions, and the use of hazardous reagents. The future of synthesizing this compound will likely see a significant shift towards more efficient and sustainable methods.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and cleaner product profiles. psu.edunih.govlew.ro The application of microwave-assisted synthesis to this compound could offer a significant improvement over conventional heating methods, providing a faster and more energy-efficient route to this important scaffold. researchgate.net
Flow Chemistry: Continuous-flow synthesis is another promising avenue for the production of pyrazole derivatives. mdpi.comresearchgate.netgalchimia.comresearchgate.netscilit.com By conducting reactions in a continuous stream through a reactor, flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability. mdpi.comresearchgate.netgalchimia.comresearchgate.netscilit.com The development of a continuous-flow process for this compound would be a significant step towards its large-scale and sustainable production.
Catalytic Innovations: The exploration of novel and more efficient catalysts is a cornerstone of modern synthetic chemistry. For the synthesis of this compound, research into heterogeneous catalysts could lead to processes with easier product purification and catalyst recycling, thereby reducing waste and cost.
Advanced Computational Approaches in Structure-Based Drug Discovery
The role of computational chemistry in drug discovery has expanded dramatically, offering powerful tools to predict and understand the interactions between small molecules and their biological targets. mdpi.comnih.gov For this compound, these in silico methods are invaluable for accelerating the identification of new therapeutic applications.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.nettandfonline.comnih.govbiointerfaceresearch.comacs.org Molecular docking studies on this compound can help elucidate its binding mode to various enzymes and receptors, providing insights into its mechanism of action and guiding the design of more potent analogs. researchgate.netbiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR models are being developed for 1H-pyrazole-1-carbothioamide derivatives to understand the relationship between their chemical structure and biological activity. nih.govacs.org These models can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govacs.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. For this compound, MD simulations can reveal the stability of the ligand-protein complex and identify key interactions that are crucial for its biological activity.
Virtual Screening: Large compound libraries can be computationally screened against a specific biological target to identify potential hits. Virtual screening campaigns that include this compound and its derivatives could rapidly identify new biological targets and potential therapeutic applications for this class of compounds.
Novel Biological Target Identification and Validation for Pyrazole Carbothioamides
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. nih.gov While the biological activities of many pyrazole derivatives have been explored, the full therapeutic potential of this compound remains to be uncovered.
Targeting Protein Kinases: Aberrant activity of protein kinases is a hallmark of many diseases, including cancer. Pyrazole derivatives have shown promise as kinase inhibitors. nih.gov Future research should focus on screening this compound against a broad panel of kinases to identify novel inhibitory activities. For instance, derivatives of 1H-pyrazole-1-carbothioamide have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. nih.govacs.org
Anticancer and Antimicrobial Potential: Several studies have highlighted the anticancer and antimicrobial properties of pyrazole-1-carbothioamide derivatives. biointerfaceresearch.comnanobioletters.comresearchgate.net Further investigation into the specific cellular pathways and molecular targets responsible for these activities is crucial. For example, some pyrazole-1-carbothioamide nucleosides have been shown to inhibit thymidylate synthase, a key enzyme in DNA synthesis and a target for cancer chemotherapy. researchgate.netbiointerfaceresearch.com
In Silico Target Prediction: The use of computational tools to predict potential biological targets for small molecules is a rapidly advancing field. nih.govfrontiersin.orgemanresearch.org Applying these in silico methods to this compound could generate hypotheses about its mechanism of action and guide experimental validation of new therapeutic targets.
The following table summarizes some of the potential biological targets for pyrazole carbothioamide derivatives based on existing research:
| Biological Target Family | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs) | Cancer |
| Enzymes in Nucleotide Synthesis | Thymidylate Synthase | Cancer |
| Microbial Enzymes | Dihydrofolate Reductase | Infectious Diseases |
Integration with Green Chemistry Principles for Sustainable Chemical Development
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The future development of this compound should be guided by these principles to ensure its production is environmentally sustainable.
Use of Greener Solvents: A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. The synthesis of pyrazole derivatives has been successfully demonstrated in water, which is an ideal green solvent. lew.roias.ac.inrsc.orgnih.govresearchgate.net Future synthetic routes for this compound should prioritize the use of water or other green solvents.
Development of Recyclable Catalysts: The use of heterogeneous and recyclable catalysts can significantly reduce waste and improve the economic viability of a chemical process. Research into solid-supported catalysts for the synthesis of this compound is a promising area for sustainable chemical development. rsc.org
Energy Efficiency: As mentioned earlier, microwave-assisted synthesis and flow chemistry are not only faster but also more energy-efficient than traditional methods. nih.gov The adoption of these technologies will be crucial for the sustainable production of this compound.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are particularly attractive in this regard, as they can significantly improve atom economy and reduce the number of synthetic steps and purification procedures. ias.ac.in
The following table outlines the key green chemistry principles and their potential application in the synthesis of this compound:
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention of Waste | Development of high-yield, selective synthetic methods. |
| Atom Economy | Utilization of one-pot, multi-component reactions. |
| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and catalysts. |
| Designing Safer Chemicals | N/A (Focus is on the synthesis of the target compound) |
| Safer Solvents and Auxiliaries | Employment of water or other green solvents. |
| Design for Energy Efficiency | Application of microwave-assisted synthesis and flow chemistry. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials. |
| Reduce Derivatives | Designing synthetic routes that avoid protecting groups. |
| Catalysis | Use of recyclable heterogeneous catalysts. |
| Design for Degradation | N/A (Focus is on the synthesis of the target compound) |
| Real-time analysis for Pollution Prevention | Integration of in-line analytical techniques in flow chemistry setups. |
| Inherently Safer Chemistry for Accident Prevention | Use of less hazardous reaction conditions and reagents. |
Q & A
How can synthetic routes for 5-amino-1H-pyrazole-4-carbothioamide derivatives be optimized to control regioselectivity and substituent effects?
Basic Research Focus
Regioselectivity in pyrazole synthesis is influenced by substituent positioning and reaction conditions. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under basic conditions can yield 5-amino-pyrazole intermediates. Substituents at the 4-position (e.g., methyl, nitro groups) significantly alter isomer ratios during methylation, as observed in studies where electron-withdrawing groups favored specific tautomeric forms .
Methodological Approach :
- Use temperature-controlled cyclization (e.g., reflux in ethanol with potassium hydroxide) to minimize side reactions.
- Monitor reaction progress via TLC and characterize intermediates via -NMR to confirm regioselectivity .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?
Basic Research Focus
Combined spectroscopic and crystallographic methods are critical for structural validation:
- IR Spectroscopy : Identifies functional groups (e.g., thioamide C=S stretch at ~1200–1100 cm) .
- NMR : - and -NMR resolve tautomeric forms and substituent effects (e.g., NH protons at δ 6.5–7.5 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines bond lengths and angles, particularly for analyzing ring puckering and non-planar conformations .
How can molecular docking studies predict the biological activity of this compound derivatives against target enzymes?
Advanced Research Focus
Docking simulations using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., human dihydrofolate reductase, DHFR). Key steps:
- Grid Generation : Define active sites (e.g., DHFR’s folate-binding pocket) using PDB ID 1KMS .
- Scoring Metrics : Analyze hydrogen bonds (e.g., between pyrazole NH and Asp27 residue) and hydrophobic contacts.
- Validation : Compare docking scores (e.g., -9.5 kcal/mol for high-affinity derivatives) with experimental IC values .
How does tautomerism in this compound affect spectroscopic data interpretation?
Advanced Research Focus
Tautomeric equilibria between amino-thione and imino-thiol forms complicate spectral assignments:
- NMR Evidence : Broadened NH signals and split peaks in -NMR (e.g., C4 thiocarbonyl at δ 180–190 ppm) indicate dynamic exchange .
- Mitigation Strategy : Use low-temperature NMR or deuterated solvents to "freeze" tautomers for clearer analysis .
What computational methods are used to analyze the conformational flexibility of the pyrazole ring in this compound?
Advanced Research Focus
Ring puckering coordinates (Cremer-Pople parameters) quantify non-planar conformations:
- Parameterization : Calculate out-of-plane displacements (e.g., amplitude and phase ) from X-ray data .
- Software : Gaussian or ORCA for DFT optimization of puckered geometries, comparing with crystallographic data to validate models .
How should researchers address contradictions between computational docking results and experimental bioactivity data?
Advanced Research Focus
Discrepancies may arise from solvent effects or protein flexibility:
- Refinement : Incorporate explicit water molecules in docking grids to improve solvation models.
- MD Simulations : Run 50–100 ns molecular dynamics trajectories to assess binding pocket flexibility .
- Experimental Cross-Check : Validate docking hits via enzyme inhibition assays (e.g., DHFR activity measured at λ = 340 nm) .
What strategies enable derivatization of this compound into fused heterocyclic systems (e.g., pyrazolopyrimidines)?
Advanced Research Focus
Reactivity at the 4-carbothioamide position facilitates cyclization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
